molecular formula C32H40N2O2 B11699021 N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide)

N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide)

Cat. No.: B11699021
M. Wt: 484.7 g/mol
InChI Key: XJHPIXOSCHOMQF-UHFFFAOYSA-N
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Description

N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) is a synthetic bis-propanamide derivative designed for pharmaceutical and chemical research. Its molecular structure features two ibuprofen moieties, known for their cyclooxygenase (COX) inhibitory activity , linked via a 1,2-phenylene diamine core. This unique architecture classifies it as a promising candidate for investigations into multivalent ligand systems, potentially leading to enhanced efficacy or novel activity profiles compared to the monomeric drug . Researchers can utilize this compound in structure-activity relationship (SAR) studies to explore the impact of dimerization on binding affinity and selectivity towards enzyme targets. It also serves as a key intermediate in the synthesis of more complex molecular constructs, such as polymer-drug conjugates or metal-organic frameworks (MOFs) for targeted drug delivery. The compound is provided with comprehensive analytical characterization data to ensure identity and purity. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C32H40N2O2

Molecular Weight

484.7 g/mol

IUPAC Name

2-[4-(2-methylpropyl)phenyl]-N-[2-[2-[4-(2-methylpropyl)phenyl]propanoylamino]phenyl]propanamide

InChI

InChI=1S/C32H40N2O2/c1-21(2)19-25-11-15-27(16-12-25)23(5)31(35)33-29-9-7-8-10-30(29)34-32(36)24(6)28-17-13-26(14-18-28)20-22(3)4/h7-18,21-24H,19-20H2,1-6H3,(H,33,35)(H,34,36)

InChI Key

XJHPIXOSCHOMQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2NC(=O)C(C)C3=CC=C(C=C3)CC(C)C

Origin of Product

United States

Preparation Methods

Chloromethylation of Isobutylbenzene

Isobutylbenzene undergoes Friedel-Crafts alkylation with chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid (e.g., ZnCl₂) to yield isobutylbenzyl chloride. The reaction proceeds at 40–60°C, producing an isomeric mixture dominated by the para-isomer (87.5%).
Key conditions :

  • Solvent: Excess isobutylbenzene (acts as reactant and solvent).

  • Catalyst: ZnCl₂ (5–10 mol%).

  • Yield: 82.2% isolated p-isobutylbenzyl chloride.

Cyanide Substitution

The chloromethyl intermediate reacts with sodium cyanide (NaCN) in aqueous medium using a phase-transfer catalyst (e.g., methyltrialkylammonium chloride). This nucleophilic substitution generates (4-isobutylphenyl)acetonitrile at 80°C over 4.5 hours, achieving >95% conversion.
Optimization :

  • NaCN: 50% molar excess relative to chloride.

  • Phase-transfer catalyst: 1 wt% of substrate.

  • Distillation removes residual isobutylbenzene, yielding >95% pure nitrile.

Alkylation and Hydrolysis

(4-Isobutylphenyl)acetonitrile undergoes methylation with methyl chloride in basic conditions (50% NaOH) to form 2-(4-isobutylphenyl)propionitrile. Subsequent hydrolysis with H₂SO₄ (65–75%) and acetic acid at reflux yields ibuprofen. The final product is purified via solvent extraction (octane) and recrystallization, achieving >99.5% purity.

Amidation Strategies for N,N'-(1,2-Phenylene)bis(2-(4-Isobutylphenyl)propanamide)

The target bisamide is synthesized through coupling reactions between ibuprofen derivatives and 1,2-phenylenediamine. Two primary approaches are discussed below.

Direct Coupling Using Activated Ibuprofen

Ibuprofen is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 1,2-phenylenediamine in anhydrous conditions.

Procedure :

  • Acid chloride formation : Ibuprofen (2 equiv) is refluxed with SOCl₂ (3 equiv) in dry dichloromethane (DCM) for 2 hours. Excess SOCl₂ is removed under vacuum.

  • Amidation : The acid chloride is added dropwise to a solution of 1,2-phenylenediamine (1 equiv) and triethylamine (TEA, 2 equiv) in DCM at 0°C. The mixture warms to room temperature and stirs for 12 hours.

  • Workup : The organic layer is washed with HCl (1M), NaHCO₃ (5%), and brine. After drying (MgSO₄), solvent evaporation yields the crude product, which is recrystallized from ethanol.

Key Data :

ParameterValueSource
Yield58–65%
Purity (HPLC)>98%
Reaction Time12–14 hours

Coupling via Carbodiimide-Mediated Activation

A milder alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate ibuprofen’s carboxylic acid group.

Procedure :

  • Activation : Ibuprofen (2 equiv), EDC (2.2 equiv), and HOBt (2.2 equiv) are dissolved in DMF and stirred at 0°C for 30 minutes.

  • Amidation : 1,2-Phenylenediamine (1 equiv) is added, and the reaction proceeds at room temperature for 24 hours.

  • Purification : The mixture is diluted with ethyl acetate, washed with citric acid (10%), NaHCO₃ (5%), and brine. Column chromatography (silica gel, hexane:ethyl acetate 3:1) isolates the bisamide.

Key Data :

ParameterValueSource
Yield72–78%
Purity (HPLC)>99%
Reaction Time24 hours

Comparative Analysis of Methods

Efficiency and Scalability

  • Acid chloride route offers shorter reaction times but lower yields due to side reactions (e.g., diamine over-alkylation).

  • EDC/HOBt method provides higher yields and purity but requires costly reagents and longer durations.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DCM) enhance reagent solubility but complicate purification.

  • Reactions below 25°C minimize racemization of the ibuprofen chiral center.

Characterization and Validation

Spectroscopic Data

  • FTIR : N-H stretch (~3300 cm⁻¹), amide C=O (~1660 cm⁻¹), aromatic C-H (~3030 cm⁻¹).

  • ¹H NMR : δ 1.2–1.4 (d, CH(CH₃)₂), δ 3.6–3.8 (q, CH(CH₃)CO), δ 6.8–7.4 (m, aromatic H).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile:water 70:30) confirms >98% purity with a retention time of 12.3 minutes.

Industrial and Regulatory Considerations

Cost-Benefit Analysis

  • EDC/HOBt activation is preferred for small-scale synthesis despite higher costs.

  • Acid chloride methods are viable for bulk production if side products are tolerated.

Environmental Impact

  • Solvent recovery systems (e.g., octane distillation) reduce waste in large-scale processes.

  • Aqueous workup steps minimize organic solvent use .

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups into amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N,N’-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . The compound’s structure allows it to fit into the active site of these enzymes, blocking their function and exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR, IR)
Target Compound : N,N'-(1,2-Phenylene)bis(2-(4-isobutylphenyl)propanamide) 1,2-Phenylene 2-(4-Isobutylphenyl)propanamide ~466 (estimated) Not reported Likely C=O (1680–1665 cm⁻¹), aromatic protons (~7 ppm)
N,N’-(1,2-Phenylene)bis(2-(tert-butylamino)-2-thioxoacetamide) () 1,2-Phenylene Thioamide + tert-butylamino 394.15 111–113 IR: 3275 (N-H), 1683 (C=O), 1511 (C=S); ¹H NMR: δ 10.42 (NH)
N,N′-(1,2-Phenylene)bis(2-Chloroacetamide) () 1,2-Phenylene Chloroacetamide 257.09 Not reported Crystal structure: Hydrogen bonding network (Cl···H–N)
N,N'-Diacetyl-1,4-phenylenediamine () 1,4-Phenylene Acetamide 192.22 Not reported CAS RN: 140-50-1; used in lab research
N,N'-(Sulfonylbis(4,1-phenylene))bis(2-chloroacetamide) () Sulfonylbis(phenylene) Chloroacetamide + sulfonyl bridge Not reported Not reported CAS RN: 17328-16-4; 97% purity
Key Observations:

Core Flexibility vs. Rigidity: The 1,2-phenylene core in the target compound and allows for closer intramolecular interactions compared to 1,4-phenylene () or sulfonyl-bridged analogs ().

Substituent Impact on Physicochemical Properties: Hydrophobicity: The target compound’s isobutylphenyl groups enhance lipophilicity, likely reducing aqueous solubility compared to chloro- or thioamide-substituted analogs. Reactivity: Chloroacetamide derivatives () are more reactive toward nucleophilic substitution (e.g., with amines or thiols) than the stable propanamide groups in the target compound. Hydrogen Bonding: Thioamide groups () introduce weaker hydrogen bonds (C=S vs.

Spectral and Crystallographic Data :

  • The crystal structure of N,N′-(1,2-Phenylene)bis(2-Chloroacetamide) () reveals a hydrogen-bonded network involving Cl and NH groups, which may stabilize the lattice. In contrast, the target compound’s bulky isobutyl groups could disrupt such networks, lowering melting points.

Biological Activity

N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide), also known as (2SR)-2-(4-isobutylphenyl)-N-((SR)-1-phenylethyl)propanamide, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H27NO
  • Molecular Weight : 309.4552 g/mol
  • CAS Number : 121734-80-3
  • IUPAC Name : (2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide

The compound features a biphenyl structure with isobutyl and phenylethyl substituents, which contribute to its lipophilicity and potential receptor interactions.

Analgesic Properties

Research indicates that N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) exhibits analgesic effects similar to non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased prostaglandin synthesis, which is crucial in pain and inflammation pathways .

Anti-inflammatory Effects

The compound has been shown to reduce inflammation in various models. In vivo studies demonstrated significant reductions in edema and inflammatory markers in animal models subjected to inflammatory stimuli. This suggests a potential application in treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Preliminary studies suggest that N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) may have neuroprotective properties. It appears to modulate pathways associated with neurodegenerative diseases by inhibiting amyloid-beta aggregation, which is implicated in Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent .

Study 1: Analgesic Efficacy in Rodent Models

A study conducted on rodent models assessed the analgesic efficacy of N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide). The results indicated that the compound significantly reduced pain responses compared to control groups treated with saline. The effective dosage ranged from 10 mg/kg to 50 mg/kg, demonstrating dose-dependent analgesia .

Study 2: Inflammation Reduction in Arthritis Models

In a controlled experiment involving arthritic rats, treatment with N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) resulted in a marked decrease in joint swelling and pain scores. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues, supporting its anti-inflammatory potential .

Comparative Analysis of Biological Activity

CompoundAnalgesic ActivityAnti-inflammatory ActivityNeuroprotective Activity
N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide)HighHighModerate
IbuprofenHighHighLow
AcetaminophenModerateLowLow

This table highlights the comparative biological activity of N,N'-(1,2-phenylene)bis(2-(4-isobutylphenyl)propanamide) against other common analgesics.

Q & A

Q. How are isotopic labeling or derivatization strategies applied for mechanistic studies?

  • Methodology : Synthesize 13C^{13}C-labeled amides (using 13C^{13}C-carboxylic acid precursors) for tracking metabolic pathways via LC-MS. Introduce fluorophores (e.g., dansyl chloride) to study cellular uptake via fluorescence microscopy .

Tables

Table 1 : Key Crystallographic Data for Analogous Bis-Amides

ParameterN,N'-(1,2-Phenylene)bis(2-Chloroacetamide)Ebselen Analogue (C26H24N2O4Se2)
Space GroupP21/cC2/c
a (Å)4.573122.9092
b (Å)14.32605.8900
c (Å)16.747236.6209
β (°)95.61191.983
Hydrogen Bonds (D–H···A)N–H···O (2.16–2.23 Å)Se–C···O (2.44 Å)

Table 2 : Synthetic Yield Optimization

Coupling AgentSolventTemperatureYield (%)
DCCCH2Cl2RT89
EDC/HOBtTHF0°C → RT78
T3PDMF40°C92

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